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molecular formula C10H15N3O4 B8291960 (3-Nitro-pyrazol-1-yl)-propionic acid tert-butyl ester

(3-Nitro-pyrazol-1-yl)-propionic acid tert-butyl ester

Cat. No. B8291960
M. Wt: 241.24 g/mol
InChI Key: VOLZZHCKFNBIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 2.00 g, 17.70 mmol) in anhydrous N,N-dimethylformamide (30 mL), a 60% dispersion of sodium hydride in mineral oil (778 mg, 19.50 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, 3-bromo-propionic acid tert-butyl ester (3.25 mL, 19.50 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) to afford (3-nitro-pyrazol-1-yl)-propionic acid tert-butyl ester (2.30 g, 57%) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[H-].[Na+].[C:11]([O:15][C:16](=[O:20])[CH2:17][CH2:18]Br)([CH3:14])([CH3:13])[CH3:12]>CN(C)C=O>[C:11]([O:15][C:16](=[O:20])[CH:17]([N:6]1[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1)[CH3:18])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
778 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CCBr)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir under nitrogen for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C(C)N1N=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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